molecular formula C15H9F3N2O4 B2868792 methyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate CAS No. 303995-25-7

methyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate

Cat. No.: B2868792
CAS No.: 303995-25-7
M. Wt: 338.242
InChI Key: DEPTVEGYWMLRSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate is a complex organic compound featuring a chromeno[2,3-b]pyridine core with a trifluoromethyl group and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate typically involves multi-step organic synthesis. One common route includes:

    Formation of the Chromeno[2,3-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a 2-aminopyridine derivative and a suitable aldehyde, the chromeno[2,3-b]pyridine core can be formed via a Povarov reaction.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that facilitate electrophilic or nucleophilic trifluoromethylation.

    Carbamate Formation: The final step involves the reaction of the intermediate with methyl isocyanate or methyl chloroformate to form the carbamate moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromeno[2,3-b]pyridine core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the chromeno[2,3-b]pyridine core, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry

In chemistry, methyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may confer bioactivity against various targets, making it a candidate for developing new therapeutic agents.

Industry

In industry, the compound’s stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings, where specific functional groups are required.

Mechanism of Action

The mechanism by which methyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the carbamate moiety may participate in hydrogen bonding or covalent interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-[5-oxo-2-(methyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    Ethyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The presence of the trifluoromethyl group in methyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamate imparts unique electronic properties, enhancing its reactivity and potential bioactivity compared to similar compounds without this group. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved efficacy and selectivity.

Properties

IUPAC Name

methyl N-[5-oxo-2-(trifluoromethyl)chromeno[2,3-b]pyridin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O4/c1-23-14(22)19-9-6-8-11(21)7-4-2-3-5-10(7)24-13(8)20-12(9)15(16,17)18/h2-6H,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPTVEGYWMLRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.